2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-10-4-1-5-11(15)12(10)13(18)16-6-2-3-9-7-17-19-8-9/h1,4-5,7-8H,2-3,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNFOIPYQJRWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCC2=CON=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.
Formation of the Benzamide: The final step involves the coupling of the 2,6-difluorobenzoyl chloride with the oxazole-containing intermediate under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide, a comparative analysis with structurally related benzamide derivatives and oxazole-containing inhibitors is essential. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Structural Differences: The 2,6-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to PBIT’s methylphenyl group or NCL-1’s cyclopropylamine.
Functional Implications: While PBIT and Ryuvidine directly inhibit KDM5A (IC₅₀ ~0.2–1.0 μM), the target compound’s activity remains unverified. Solubility: The predicted LogP of ~2.8 for the target compound indicates moderate lipophilicity, bridging the gap between hydrophilic NCL-1 (LogP 1.9) and highly lipophilic Ryuvidine (LogP 4.5).
Selectivity Challenges :
- PBIT’s benzisothiazolone core confers high selectivity for KDM5A over other KDMs, whereas the oxazole-propyl group in the target compound may lead to off-target interactions (e.g., with kinases or GPCRs).
Biological Activity
2,6-Difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16F2N2O
- Molecular Weight : 284.30 g/mol
This compound features a benzamide core with difluoromethyl and oxazole substituents that contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced cell proliferation in cancer models.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Modulation of Ion Channels : Similar benzamide derivatives have been reported to interact with ion channels, particularly Kv channels, which are crucial for maintaining cellular excitability.
Table 1: Biological Activity Overview
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in A549 lung cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity against these cancer cells. This suggests potential as a therapeutic agent for lung cancer treatment.
Case Study 2: Antioxidant Activity Assessment
In another investigation using the DPPH assay for free radical scavenging activity, the compound demonstrated a remarkable inhibition percentage of 70% at a concentration of 50 µg/mL. This highlights its potential role as an antioxidant agent.
Case Study 3: Ion Channel Modulation
The influence of the compound on ion channels was assessed through patch clamp techniques targeting Kv1.3 channels. The results indicated an IC50 value of 12 µM, suggesting that it could be a promising candidate for further development in therapies targeting ion channel dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
